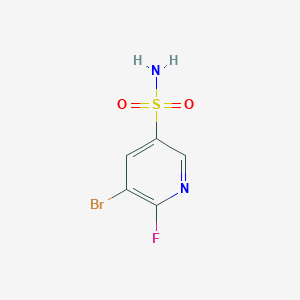

5-Bromo-6-fluoropyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrFN2O2S |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

5-bromo-6-fluoropyridine-3-sulfonamide |

InChI |

InChI=1S/C5H4BrFN2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) |

InChI Key |

BRKREOWKUFDHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Fluoropyridine 3 Sulfonamide

Precursor Synthesis and Functionalization Strategies

The construction of 5-Bromo-6-fluoropyridine-3-sulfonamide hinges on the sequential and regioselective functionalization of a pyridine (B92270) ring. This typically involves the synthesis of a suitably substituted pyridine precursor, followed by the introduction of the bromo, fluoro, and sulfonamide moieties. A common and logical precursor for the introduction of the sulfonamide group at the 3-position is an amino group at the same position, which can be converted to the desired functional group via a diazotization reaction followed by a Sandmeyer-type reaction. A plausible key intermediate in this synthetic pathway is 3-amino-5-bromo-6-fluoropyridine.

Bromination Reactions on Pyridine Scaffolds

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. When starting with an aminopyridine, the amino group, being an activating group, directs electrophilic substitution. For instance, the bromination of 2-aminopyridine (B139424) is known to selectively yield 2-amino-5-bromopyridine. This regioselectivity is governed by the electronic properties of the pyridine ring and the directing effect of the amino group.

A typical laboratory-scale bromination of an aminopyridine can be carried out using bromine in a suitable solvent like acetic acid. The reaction conditions are generally mild to avoid over-bromination or side reactions.

Table 1: Example of Bromination of an Aminopyridine Derivative

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 2-Aminopyridine | Bromine | Acetic Acid | <20°C | 2-Amino-5-bromopyridine | 62-67% |

This table presents a representative bromination reaction on a pyridine scaffold, illustrating typical reagents and conditions.

Fluorination Approaches to Introduce Fluorine onto the Pyridine Ring

A plausible synthetic route could involve starting with a pre-fluorinated pyridine derivative. For instance, a synthetic strategy could begin with a compound like 2,3-difluoro-5-chloropyridine, where one of the fluorine atoms is selectively displaced by an amino group, followed by further functionalization. Another approach involves the fluorination of an aminopyridine derivative via diazotization in the presence of a fluoride (B91410) source, such as anhydrous hydrogen fluoride.

Introduction of the Sulfonamide Group

The sulfonamide group is typically introduced at the final stages of the synthesis. A well-established method for this transformation is the conversion of an amino group to a sulfonyl chloride, which is then reacted with ammonia (B1221849) to yield the sulfonamide.

The first step of this two-stage process is the diazotization of the aminopyridine in the presence of a mineral acid and sodium nitrite (B80452) to form a diazonium salt. This is followed by a Sandmeyer-type reaction, where the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) catalyst, such as copper(I) chloride, to form the sulfonyl chloride intermediate.

The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide by reaction with ammonia. This amination step is typically carried out in an inert solvent.

Regioselective Synthesis of this compound

The successful synthesis of this compound is highly dependent on the regioselective introduction of the three functional groups at the 3, 5, and 6 positions of the pyridine ring. The order of the synthetic steps is paramount in achieving the desired isomer.

Strategic Considerations for Positional Selectivity of Halogenation and Sulfonamidation

The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of incoming functional groups. An amino group at the 3-position will direct electrophilic substitution to the 2-, 4-, and 6-positions. Therefore, to achieve bromination at the 5-position, it is often necessary to perform this step on a precursor where the 3-position is not yet an amino group or is suitably protected.

A plausible synthetic strategy would start with a pyridine derivative that already contains the desired halogen substitution pattern, or where the directing effects of existing groups facilitate the desired regiochemistry. For instance, starting with a 2-fluoropyridine (B1216828) derivative and introducing an amino group at the 3-position, followed by bromination at the 5-position, and finally converting the amino group to a sulfonamide, would be a logical sequence.

Optimized Reaction Conditions for Key Synthetic Steps

The synthesis of the key intermediate, 5-Bromo-6-fluoropyridine-3-sulfonyl chloride, and its subsequent conversion to the final product requires carefully optimized reaction conditions.

Synthesis of 5-Bromo-6-fluoropyridine-3-sulfonyl chloride:

A likely route to this intermediate involves the diazotization of 3-amino-5-bromo-6-fluoropyridine.

Table 2: Plausible Synthesis of 5-Bromo-6-fluoropyridine-3-sulfonyl chloride

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

| 1 | 3-Amino-5-bromo-6-fluoropyridine | NaNO₂, HCl(aq) | 0-5°C | 5-Bromo-6-fluoropyridine-3-diazonium chloride |

| 2 | 5-Bromo-6-fluoropyridine-3-diazonium chloride | SO₂, CuCl | Varies | 5-Bromo-6-fluoropyridine-3-sulfonyl chloride |

This table outlines a hypothetical, yet chemically sound, two-step process for the synthesis of the key sulfonyl chloride intermediate.

Amination to this compound:

The final step is the reaction of the sulfonyl chloride with ammonia.

Table 3: Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Product |

| 5-Bromo-6-fluoropyridine-3-sulfonyl chloride | Ammonia (aqueous or gas) | Inert solvent (e.g., Dichloromethane) | Room Temperature | This compound |

This table details the final amination step to produce the target compound.

Advanced Synthetic Techniques Applied to Pyridine Sulfonamides

The synthesis of polysubstituted pyridines, such as this compound, requires precise control over regioselectivity. Advanced synthetic techniques have largely supplanted classical methods, offering higher yields, milder reaction conditions, and greater functional group tolerance. These modern approaches are crucial for constructing the target molecule, which features a dense arrangement of functional groups. The typical final step in synthesizing a pyridine sulfonamide involves the reaction of a corresponding pyridine sulfonyl chloride (e.g., 5-bromo-6-fluoropyridine-3-sulfonyl chloride) with ammonia or an amine. Therefore, the primary challenge lies in the efficient synthesis of this halogenated precursor.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve otherwise. For pyridine systems, catalysts based on palladium, copper, and iron are particularly significant.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for functionalizing bromopyridines. For instance, the bromine atom at the 5-position of a pyridine ring is an ideal handle for introducing various substituents. Research has demonstrated the successful Suzuki coupling of substrates like 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This highlights the viability of using the bromo group on a pyridine-3-sulfonamide (B1584339) precursor for further diversification.

Copper catalysis is instrumental in both the formation of the sulfonamide group and in halogenation steps. One innovative method involves a copper-catalyzed three-component reaction between aryldiazonium tetrafluoroborates, a sulfur dioxide source like DABCO·(SO₂)₂, and N-chloroamines to yield a wide array of sulfonamides under mild conditions. organic-chemistry.org Furthermore, a sequential iron- and copper-catalyzed one-pot process has been developed for the synthesis of diaryl sulfonamides, involving an initial halogenation followed by a copper(I)-catalyzed Ullmann-Goldberg N-arylation. thieme-connect.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Sulfonamide Synthesis

| Reaction Type | Catalyst System | Substrates | Key Transformation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | C-C bond formation at the 5-position of the pyridine ring. | mdpi.com |

| Aminosulfonylation | Cu(OTf)₂ | Aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, N-chloroamines | Three-component reaction to form the sulfonamide group. | organic-chemistry.org |

| Ullmann-Goldberg N-Arylation | Fe(NTf₂)₃ (for halogenation), Cu(I) (for coupling) | Activated arenes, Primary sulfonamides | Sequential C-H halogenation and C-N bond formation. | thieme-connect.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Fluorination

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of this compound, the fluorine at the 6-position is typically introduced via an SNAr reaction where a good leaving group, such as chlorine, is displaced by a fluoride ion.

The efficiency of SNAr fluorination is highly dependent on the fluoride source and reaction conditions. Traditional sources like KF often require high temperatures. nih.gov Modern advancements have led to the development of more reactive fluoride reagents, such as anhydrous tetraalkylammonium fluorides (e.g., Me₄NF), which can effect SNAr fluorination at or near room temperature on electron-deficient substrates like chloropicolinates. nih.gov The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of other electron-withdrawing groups like the bromo and prospective sulfonamide groups, making the C6 position susceptible to nucleophilic attack.

A critical consideration in molecules containing multiple reactive sites, such as a halo(het)arene sulfonyl halide, is chemoselectivity. Studies have shown that in reactions with amines, the highly reactive sulfonyl chloride group typically undergoes amination first to form the sulfonamide. chemrxiv.orgchemrxiv.org Subsequent reaction at a halogen-substituted carbon via SNAr is possible if the center is sufficiently activated. chemrxiv.orgchemrxiv.org Conversely, using a less reactive sulfonyl fluoride allows for selective SNAr at the halogenated ring position under controlled temperatures before a potential subsequent reaction at the sulfonyl fluoride center. chemrxiv.orgchemrxiv.org This tunable reactivity is crucial for designing a rational synthesis of the target compound.

Metal-Free Synthetic Approaches for Halogenated Pyridines

While transition metal catalysis is powerful, metal-free synthesis offers advantages in terms of cost, sustainability, and reduced metal contamination in the final product. Recent research has focused on developing metal-free multicomponent reactions (MCRs) for the synthesis of N-heterocyclic frameworks, including highly substituted pyridines. rsc.orgresearchgate.net

These reactions often proceed through cascade or domino sequences, where several bonds are formed in a single operation without isolating intermediates. For the synthesis of halogenated pyridines, metal-free approaches can involve the cyclization of precursors that already contain the required halogen atoms. For example, the construction of the pyridine ring could utilize a brominated starting material, ensuring the bromine atom is incorporated into the final structure from the outset. While direct metal-free C-H halogenation of pyridine rings can be challenging to control regioselectively, the use of pre-halogenated building blocks in a convergent, metal-free cyclization strategy is a viable pathway.

One-Pot and Multi-Component Reaction Methodologies

One-pot and multi-component reactions (MCRs) epitomize efficiency in chemical synthesis by combining multiple reaction steps into a single procedure, thereby saving time, reagents, and reducing waste. These methodologies are particularly well-suited for the synthesis of complex molecules like pyridine sulfonamides.

A notable example is the copper-catalyzed, one-pot conversion of (hetero)aryl carboxylic acids into sulfonamides. acs.orgnih.govnih.gov This process leverages a ligand-to-metal charge transfer (LMCT) mechanism to convert the carboxylic acid into a sulfonyl chloride intermediate, which is then aminated in the same pot. acs.orgnih.govnih.gov This strategy could be adapted for the synthesis of this compound by starting with 5-bromo-6-fluoronicotinic acid. This approach is highly efficient as it avoids the isolation of the often-reactive sulfonyl chloride intermediate. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Transition Metal Catalysis | Uses Pd, Cu, Fe catalysts for C-C and C-N bond formation. | High efficiency, broad substrate scope, functional group tolerance. | Cost of catalyst, potential metal contamination, ligand optimization. |

| SNAr Fluorination | Displacement of a leaving group (e.g., Cl) by a fluoride ion. | Direct method for fluorination, effective on electron-poor rings. | Requires activated substrate, harsh conditions with simple fluoride salts. |

| Metal-Free Approaches | Often involves cascade or multicomponent reactions of organic reagents. | Lower cost, reduced toxicity, simpler purification. | May require more complex starting materials, regioselectivity can be an issue. |

| One-Pot Reactions | Multiple transformations in a single reaction vessel. | High operational efficiency, reduced waste, time-saving. | Requires compatible reaction conditions for all steps. |

Computational and Theoretical Studies on 5 Bromo 6 Fluoropyridine 3 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 5-bromo-6-fluoropyridine-3-sulfonamide. These calculations can reveal the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing insights into how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of the covalent bonds.

| Property | Expected Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the most available electrons for chemical reactions. |

| LUMO Energy | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various potential transformations.

By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. This approach can be used to predict the most likely products of a reaction and to understand the factors that control its regioselectivity and stereoselectivity.

Molecular Modeling of Structural Conformations and Energetics

The three-dimensional structure of this compound is not static. The molecule can adopt different spatial arrangements, known as conformations, due to the rotation around single bonds. Molecular modeling techniques can be used to explore the potential energy surface of the molecule and identify its most stable conformations.

Conformational Analysis would typically involve:

Potential Energy Scans: Systematically rotating specific dihedral angles and calculating the energy at each step to identify low-energy conformations.

Geometry Optimization: Starting from various initial structures, the geometry is optimized to find local and global energy minima.

The relative energies of different conformations can provide insights into the molecule's flexibility and its preferred shape in different environments.

| Parameter | Information Gained |

|---|---|

| Dihedral Angles | Defines the rotational orientation of different parts of the molecule. |

| Relative Energies | Indicates the stability of different conformations. |

| Boltzmann Distribution | Predicts the population of each conformation at a given temperature. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This theoretical IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are a powerful tool for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This can provide information about the molecule's chromophores.

| Spectroscopic Technique | Predicted Property | Significance |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies | Identification of functional groups and bonding patterns. |

| NMR | Chemical Shifts | Determination of the molecular connectivity and structure. |

| UV-Vis | Electronic Transitions (λmax) | Information about the electronic structure and conjugated systems. |

Structural Derivatization and Analogue Synthesis Based on 5 Bromo 6 Fluoropyridine 3 Sulfonamide Scaffold

Design Principles for Modulating Pyridine (B92270) Sulfonamide Structures

The design of derivatives from the 5-Bromo-6-fluoropyridine-3-sulfonamide scaffold would theoretically be guided by established principles in medicinal chemistry. The pyridine ring serves as a versatile core, and its electronic properties can be tuned by the substituents. The sulfonamide moiety is a well-known pharmacophore that can participate in hydrogen bonding interactions with biological targets. nih.gov The bromine and fluorine atoms offer distinct opportunities for chemical modification.

In general, the modulation of such structures would aim to optimize properties like potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of various groups could alter the compound's lipophilicity, polarity, and metabolic stability.

Synthesis of Substituted Derivatives and Congeners

While no specific examples of derivatization of this compound are readily found in the literature, general synthetic strategies for related compounds can be considered.

Modification at the Bromine Position

The bromine atom at the 5-position of the pyridine ring is a prime site for modification, most notably through transition-metal-catalyzed cross-coupling reactions. uzh.chmdpi.comnih.gov Reactions such as the Suzuki-Miyaura coupling could be employed to introduce a wide range of aryl and heteroaryl groups. mdpi.com Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could provide access to alkynyl, alkenyl, and amino derivatives, respectively. These modifications would allow for the exploration of a broad chemical space around the core scaffold.

A hypothetical reaction scheme for a Suzuki coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-6-fluoropyridine-3-sulfonamide |

Fluorine Atom Derivatization Strategies

The fluorine atom at the 6-position, adjacent to the nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to displace the fluoride (B91410). The success of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Variations of the Sulfonamide Moiety

The sulfonamide group itself can be derivatized. The hydrogen atoms on the nitrogen are acidic and can be substituted with a variety of alkyl, aryl, or heterocyclic groups. This is a common strategy in the development of sulfonamide-based drugs to modulate their biological activity and physicochemical properties. nih.gov

Structure-Activity Relationship (SAR) Studies in Pyridine Sulfonamide Series

Due to the absence of published studies on a series of derivatives of this compound, no specific SAR data can be presented. In a hypothetical research program, SAR studies would involve synthesizing a library of analogues with systematic variations at the bromine, fluorine, and sulfonamide positions and evaluating their biological activity against a specific target. bohrium.com This would help in identifying the key structural features required for activity and in optimizing the lead compound.

Late-Stage Functionalization Approaches for Complex Derivates

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery to introduce chemical modifications at a late step in the synthesis of a complex molecule. google.com For the this compound scaffold, LSF could potentially be used to further diversify the structure after initial modifications. For example, C-H activation methods could be explored to introduce new functional groups on the pyridine ring, although the electronic nature of the substituted ring would heavily influence the feasibility and regioselectivity of such reactions.

Exploration of Biological Activities and Molecular Interactions of 5 Bromo 6 Fluoropyridine 3 Sulfonamide in Vitro Mechanistic Studies

Enzyme Inhibition Studies of Pyridine (B92270) Sulfonamide Compounds

Pyridine sulfonamides have demonstrated the ability to inhibit various enzymes, playing a crucial role in different biological pathways.

Kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Polo-like kinase 4 (PLK4), a serine/threonine protein kinase, is a critical regulator of centriole duplication during mitosis. nih.gov Its overexpression can lead to mitotic errors and tumorigenesis. nih.gov Consequently, the inhibition of PLK4 presents a novel strategy for cancer therapy. nih.gov Research has led to the development of potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov For instance, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as PLK4 inhibitors, with one compound, WY29, showing an IC50 of 0.027 μM and good selectivity over other PLK family members. nih.gov

PLK4: As mentioned, PLK4 is a significant target for anticancer drug discovery due to its role in cell division. nih.govnih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govwikipedia.org The general structure of many COX-2 inhibitors includes two adjacent phenyl rings on a central scaffold. nih.gov A key feature for COX-2 selectivity is the presence of a pharmacophore group, such as a methanesulfonyl or sulfonamide, at the para-position of one of the phenyl rings, which can fit into a secondary pocket of the COX-2 enzyme. nih.govwikipedia.org For example, some novel pyridine-pyrimidine hybrids have been synthesized and shown to be potent and selective COX-2 inhibitors, with one compound exhibiting a COX-2 IC50 of 0.54 µM. ju.edu.sa

α-amylase and α-glucosidase: These enzymes are involved in the digestion of carbohydrates. acs.orgmdpi.com Their inhibition can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients. acs.orgresearchgate.net Consequently, inhibitors of these enzymes are valuable in the treatment of type 2 diabetes. mdpi.comnih.gov Various heterocyclic compounds, including pyridone derivatives, have been investigated for their dual inhibitory activity against α-amylase and α-glucosidase. researchgate.net Some acyl pyrazole (B372694) sulfonamides have shown potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose. nih.gov

Acetylcholinesterase: This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org Cholinesterase inhibitors increase the amount of acetylcholine in the synaptic cleft, potentiating its action. wikipedia.orgdrugbank.com They are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govwikipedia.org A series of pyridine derivatives with a carbamic or amidic function have been designed and synthesized as cholinesterase inhibitors, with some showing potent inhibition of human acetylcholinesterase (hAChE) with IC50 values in the sub-micromolar range. nih.gov

Below is a table summarizing the inhibitory activities of various pyridine sulfonamide and related heterocyclic compounds against different enzyme targets.

Antimicrobial Activity Research

Pyridine sulfonamides and related compounds have also been investigated for their potential as antimicrobial agents.

Sulfonamides are a well-established class of synthetic bacteriostatic antibiotics with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. drugbank.com They act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. drugbank.com The attachment of a sulfa drug moiety to a pyridine ring system has been shown to lead to higher antibacterial and antifungal activities. researchgate.netepa.gov For instance, some novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial activity against urinary tract infection-causing pathogens. nih.gov One such compound showed potent activity against E. coli with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. nih.gov Similarly, certain pyridine-based sulfa drugs have exhibited high activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net

The following table presents the antimicrobial activity of selected pyridine sulfonamide and related compounds against various bacterial strains.

Biofilms are communities of microorganisms attached to a surface, which can exhibit increased resistance to antimicrobial agents. Some pyridine-based organic salts have been synthesized and evaluated for their antibiofilm activities. nih.gov For example, certain N-alkylated pyridine-based organic salts have shown the ability to inhibit biofilm formation by S. aureus. nih.gov A 7-methoxyquinoline derivative bearing a sulfonamide moiety also demonstrated antibiofilm activity against pathogenic microbes isolated from the urinary tract. nih.gov

The primary mechanism of antimicrobial action for sulfonamides is the disruption of the folic acid synthesis pathway. drugbank.comnih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthetase. drugbank.com This enzyme is crucial for the synthesis of folic acid, which is a precursor for the synthesis of nucleotides and ultimately DNA. drugbank.comnih.gov By inhibiting this pathway, sulfonamides prevent bacterial replication. drugbank.com The thiazole (B1198619) ring in some sulfonamide derivatives plays a key role in this process by preventing the manufacture of folic acid. nih.gov

Anticancer Activity Investigations

The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, and its derivatives have been a significant focus of anticancer drug discovery. Research has shown that novel synthesized sulfonamides exhibit antitumor activities both in vitro and in vivo, making them promising candidates for cancer therapy. The unique structure of 5-Bromo-6-fluoropyridine-3-sulfonamide, which combines a pyridine ring with halogen substituents and a sulfonamide moiety, positions it as a compound of interest for investigation into its potential anticancer effects.

In vitro cytotoxicity assays are a fundamental first step in assessing the anticancer potential of a novel compound. These tests measure the ability of a compound to kill cancer cells or inhibit their proliferation. Typically, a panel of human cancer cell lines representing different types of tumors (e.g., breast, colon, liver, lung) is used.

While specific IC₅₀ (half-maximal inhibitory concentration) values for this compound are not documented in the available literature, studies on other novel sulfonamide derivatives have demonstrated significant cytotoxic effects. For example, various sulfonamides have been tested against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer), showing cytotoxic effects and reducing cell survival. Research into the broader class of sulfonamide derivatives indicates that their anti-proliferative effects are often dose-dependent.

A hypothetical study for this compound would involve exposing various cancer cell lines to a range of concentrations of the compound. The cell viability would then be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results would be used to calculate IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. This data is crucial for comparing its potency against known chemotherapeutic drugs.

Table 1: Illustrative Data Table for In Vitro Cytotoxicity Assays This table is for illustrative purposes only, demonstrating how data for this compound would be presented if available.

| Cancer Cell Line | Tumor Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HCT-116 | Colorectal Carcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

Identifying the mechanism by which a compound induces cancer cell death is a critical aspect of its preclinical evaluation. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents as it minimizes inflammation. The ability of cancer cells to evade apoptosis is a hallmark of cancer, and compounds that can reactivate this process are valuable therapeutic candidates. mdpi.com

Investigations into related compounds show that sulfonamide derivatives can induce apoptosis through various signaling pathways. mdpi.com Key methods to study apoptosis induction include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -8, -9). Measuring the activity of these enzymes can confirm apoptosis induction.

Analysis of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for regulating the mitochondrial (intrinsic) pathway of apoptosis. mdpi.comnih.gov Western blot analysis is often used to measure changes in the levels of these proteins.

For this compound, it would be hypothesized that it may induce apoptosis by altering the expression of key regulatory proteins, leading to the activation of the caspase cascade and subsequent cell death.

Molecular Target Identification and Ligand-Receptor Interaction Analysis

To understand how a compound exerts its biological effects, it is essential to identify its molecular targets and characterize the interactions at an atomic level.

The efficacy of a drug is often related to its binding affinity (how strongly it binds) and specificity (how selectively it binds) to its molecular target. Sulfonamides are known to target various enzymes, including carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to cancer progression.

Experimental techniques to determine binding affinity include:

Surface Plasmon Resonance (SPR): Measures the binding interactions between a ligand and a target protein in real-time.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event to determine the binding affinity (K_d), stoichiometry, and thermodynamic parameters.

While no specific binding affinity data exists for this compound, research on other sulfonamides has identified potent inhibition of specific targets like carbonic anhydrase IX in the nanomolar range. A study of this compound would likely begin by screening it against a panel of cancer-related kinases and enzymes to identify potential targets.

Computational techniques are powerful tools for predicting and analyzing how a ligand interacts with its receptor protein. mdpi.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It helps identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. mdpi.com For this compound, docking studies could predict its binding mode within the active site of potential enzyme targets, such as carbonic anhydrase or specific kinases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the predicted binding pose from docking studies. nih.gov These simulations can reveal how the protein and ligand adjust their conformations to achieve an optimal fit.

In silico studies of various sulfonamide derivatives have successfully predicted their binding modes and stability within the active sites of targets like BRD4 and carbonic anhydrases, guiding further drug design and development. nih.gov Similar computational analyses would be invaluable in elucidating the potential molecular targets and binding interactions of this compound.

Applications of 5 Bromo 6 Fluoropyridine 3 Sulfonamide in Chemical Research and Drug Discovery

Role as a Versatile Building Block in Organic Synthesis

5-Bromo-6-fluoropyridine-3-sulfonamide serves as a quintessential example of a versatile building block in modern organic synthesis. fluorochem.co.uk Organic building blocks are functionalized molecules that act as the foundational components for constructing more complex molecular architectures. The utility of this compound in this capacity stems from the distinct reactivity of its constituent functional groups, which allows for selective chemical transformations.

The pyridine (B92270) core, a six-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in many biologically active compounds. The presence of halogen substituents (bromo and fluoro) and a sulfonamide moiety enhances the synthetic utility of this pyridine derivative. alfa-chemistry.com The bromine atom, for instance, is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.com These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the assembly of complex organic molecules.

The fluorine atom, on the other hand, can influence the molecule's electronic properties and can be a site for nucleophilic aromatic substitution, although this is generally less reactive than the bromine in cross-coupling reactions. ossila.com The sulfonamide group (-SO₂NH₂) is a key pharmacophore in many drugs and can also be derivatized to introduce further molecular diversity. ajchem-b.comnih.gov This multi-functional nature allows synthetic chemists to employ this compound in a variety of reaction schemes to generate a library of novel compounds.

Table 1: Synthetic Reactions Involving Halogenated Pyridine Scaffolds This table is representative of reactions common for this class of compounds and is for illustrative purposes.

| Reaction Type | Reagents | Bond Formed |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C |

| Stille Coupling | Organostannane, Pd catalyst | C-C |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, amine) | C-O, C-N |

Contribution to the Synthesis of Complex Organic Molecules and Pharmaceuticals

The structural attributes of this compound make it an important intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. Sulfonamides, as a class of compounds, have a long history in medicine, dating back to the discovery of sulfa drugs, the first broadly effective antimicrobials. ajchem-b.comresearchgate.net The sulfonamide functional group is a key feature in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. ajchem-b.comnih.gov

The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of bromo and fluoro substituents on the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the final compound. For instance, fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Researchers can leverage the reactivity of the bromine atom in this compound to couple it with other complex molecular fragments, thereby constructing the carbon skeleton of a target pharmaceutical. The sulfonamide group can then be further functionalized or may serve as a key interaction point with a biological target. This modular approach to synthesis, enabled by building blocks like this compound, accelerates the drug discovery process by allowing for the rapid generation of diverse molecular structures for biological screening.

Utility in the Development of New Bioactive Compounds

The development of new bioactive compounds is a cornerstone of pharmaceutical research, and this compound is a valuable tool in this endeavor. myskinrecipes.com Bioactive compounds are substances that have a biological effect, and the search for novel bioactive molecules is driven by the need for new therapies for a wide range of diseases.

The sulfonamide moiety is known to interact with various enzymes, making it a valuable component in the design of enzyme inhibitors. For example, sulfonamides are known to inhibit carbonic anhydrase and dihydropteroate (B1496061) synthetase, enzymes that are targets for anticancer and antibacterial agents, respectively. ajchem-b.com By incorporating the this compound scaffold into new molecular designs, researchers can explore the potential for developing novel inhibitors of these and other important biological targets.

Furthermore, the specific substitution pattern of this compound offers a unique three-dimensional shape and electronic distribution, which can be exploited to achieve selective binding to a target protein. The ability to systematically modify the structure of this building block through established synthetic methods allows for the fine-tuning of biological activity and the optimization of lead compounds in the drug discovery pipeline. Recent studies on related sulfonamide derivatives have shown promise in developing agents against resistant bacterial strains, highlighting the ongoing potential of this class of compounds. nih.gov

Emerging Research Applications in Agrochemicals and Materials Science

Beyond its applications in pharmaceuticals, this compound and related compounds are finding emerging roles in the fields of agrochemicals and materials science. myskinrecipes.com In agrochemical research, the development of new herbicides, fungicides, and insecticides is crucial for global food security. The sulfonamide functional group is present in several commercially successful herbicides, and the pyridine core is also a common feature in agrochemical products. The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of novel crop protection agents.

In the realm of materials science, fluorinated organic compounds are of significant interest for the development of advanced materials with unique properties. mdpi.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. mdpi.com Halogenated pyridines, including fluorinated derivatives, have been used as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. ossila.com While the direct application of this compound in materials science is still an emerging area, its structural motifs suggest potential for its use in the synthesis of novel functional polymers and organic electronic materials.

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways for Highly Substituted Analogs

The exploration of 5-bromo-6-fluoropyridine-3-sulfonamide's full therapeutic potential is contingent on the ability to generate a diverse library of its analogs. Future research should prioritize the development of novel, efficient, and regioselective synthetic methodologies. Current synthetic routes to related halogenated pyridines often serve as a starting point. For instance, the synthesis of various functionalized pyridines can be achieved through multi-step sequences, which could be adapted for the target compound.

Key areas for innovation include:

Late-Stage Functionalization: Developing methods for the selective introduction of various functional groups onto the pyridine (B92270) ring at a late stage of the synthesis. This would allow for the rapid generation of a wide range of derivatives from a common intermediate. Techniques such as C-H activation and transition metal-catalyzed cross-coupling reactions will be instrumental.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are crucial for industrial applications.

Orthogonal Protecting Group Strategies: Designing sophisticated protecting group strategies to enable selective modifications at different positions of the pyridine ring and the sulfonamide group.

By advancing these synthetic strategies, researchers can systematically explore the structure-activity relationships of this class of compounds.

Advanced Computational Studies to Predict Reactivity and Bioactivity

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts. For this compound, in silico studies can provide valuable insights into its reactivity and potential biological activity.

Future computational research should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, molecular orbital energies, and electrostatic potential. These calculations can help predict its reactivity in various chemical transformations and its potential interaction with biological macromolecules.

Molecular Docking and Dynamics Simulations: Performing docking studies against a panel of known biological targets to identify potential protein-ligand interactions. Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. This early-stage assessment can help prioritize compounds with favorable pharmacokinetic profiles for further experimental evaluation.

These computational approaches will accelerate the discovery process by allowing for a more rational design of new derivatives with improved properties.

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical Focus)

While the broader class of sulfonamides is known for its antibacterial properties, the specific biological activities of this compound remain largely unexplored. nih.gov A key future direction is the systematic screening of this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Potential areas for preclinical investigation include:

Oncology: Given that some sulfonamide derivatives have shown promise as anticancer agents, evaluating the cytotoxicity of this compound against various cancer cell lines is a logical step. Mechanistic studies could then focus on identifying its specific molecular targets within cancer cells, such as protein kinases or enzymes involved in DNA replication.

Neurodegenerative Diseases: The pyridine scaffold is present in many centrally active drugs. Investigating the potential of this compound to modulate targets relevant to neurodegenerative disorders, such as enzymes or receptors implicated in Alzheimer's or Parkinson's disease, could open up new therapeutic avenues.

Infectious Diseases: Beyond traditional antibacterial targets like dihydropteroate (B1496061) synthase, the compound could be screened against other essential enzymes in bacteria, fungi, or viruses. nih.gov The unique halogenation pattern may confer activity against drug-resistant strains.

A comprehensive preclinical evaluation will be essential to delineate the full therapeutic potential of this chemical scaffold.

Integration of High-Throughput Screening with Structural Design

To efficiently explore the vast chemical space around the this compound core, a synergistic approach combining high-throughput screening (HTS) with rational structural design is necessary.

This integrated strategy would involve:

Library Synthesis: The creation of a diverse library of analogs based on the novel synthetic pathways discussed earlier. This library should systematically probe the effects of modifying substituents at various positions on the pyridine ring and the sulfonamide nitrogen.

HTS Campaigns: Screening this library against a broad panel of biological assays representing different disease areas. HTS will enable the rapid identification of "hits"—compounds that exhibit a desired biological activity.

Structure-Activity Relationship (SAR) Analysis: Analyzing the HTS data to establish clear relationships between the chemical structure of the analogs and their biological activity. This SAR information would then feed back into the design of the next generation of compounds with improved potency and selectivity.

This iterative cycle of design, synthesis, and screening is a powerful paradigm for modern drug discovery and will be crucial for unlocking the potential of the this compound scaffold.

Sustainable and Scalable Synthesis of Pyridine Sulfonamide Scaffolds

As promising lead compounds emerge from these research efforts, the development of sustainable and scalable synthetic routes will become a critical consideration. The principles of green chemistry should be integrated into the synthetic design from an early stage.

Future research in this area should aim to:

Minimize Waste: Develop synthetic processes that maximize atom economy and minimize the generation of hazardous waste.

Use of Greener Solvents and Reagents: Replace traditional volatile organic solvents and hazardous reagents with more environmentally benign alternatives.

Catalytic Methods: Emphasize the use of catalytic methods, which are inherently more efficient and sustainable than stoichiometric reactions.

Process Optimization: For promising candidates, optimize the reaction conditions to ensure a high-yielding, cost-effective, and scalable synthesis suitable for potential commercial production.

By focusing on sustainability, the long-term viability and environmental impact of producing these potentially valuable compounds can be ensured.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.